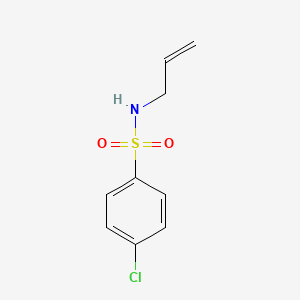

N-allyl-4-chlorobenzenesulfonamide

Description

Overview of Sulfonamide Functional Group Significance in Chemical Research

The sulfonamide functional group, consisting of a sulfonyl group attached to an amine group, is a structure of immense importance in medicinal chemistry. wikipedia.org Compounds bearing this moiety are recognized as a pharmacologically significant class. researchgate.net Historically, they formed the basis of the first commercially available antibacterial agents, known as sulfa drugs, which revolutionized medicine before the widespread use of penicillin. ajchem-b.com

The versatility of the sulfonamide group has led to its incorporation in drugs targeting a wide array of conditions. nih.gov Beyond their well-known antibacterial properties, sulfonamides exhibit a range of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.com They are also crucial in synthetic chemistry, serving as building blocks for the development of new pharmaceuticals. ajchem-b.com The stability of the sulfonamide group also makes it a valuable component in drug design. researchgate.net Due to the rigidity of this functional group, sulfonamides are typically crystalline, a property that is useful for the derivatization and identification of amines. wikipedia.org

Historical and Current Perspectives on N-Substituted Benzenesulfonamide (B165840) Research

The journey of benzenesulfonamide research began with the discovery of sulfanilamide's antibacterial properties in the 1930s. nih.gov This led to the synthesis of a vast number of derivatives to improve efficacy and reduce side effects. A primary focus of this research has been the modification of the sulfonamide nitrogen, leading to the large family of N-substituted benzenesulfonamides.

Current research continues to explore the potential of N-substituted benzenesulfonamides. The synthesis and investigation of novel sulfonamides remain a prominent topic in medicinal chemistry. tandfonline.com Scientists are designing and synthesizing new derivatives with the aim of discovering compounds with enhanced or novel biological activities. researchgate.netrsc.org A key strategy involves combining the sulfonamide scaffold with other bioactive molecules to create hybrid compounds. tandfonline.com For instance, research has focused on developing N-substituted benzenesulfonamides as inhibitors of enzymes like carbonic anhydrase, which are implicated in diseases such as glaucoma and cancer. tandfonline.comnih.gov

Rationale for Academic Investigation of N-allyl-4-chlorobenzenesulfonamide

The academic interest in this compound stems from the systematic exploration of structure-activity relationships within the sulfonamide class of compounds. The synthesis of new sulfonamide derivatives is often pursued to assess their physicochemical properties and biological activities. nih.gov The parent molecule, 4-chlorobenzenesulfonamide (B1664158), is a known precursor in the synthesis of various biologically active molecules.

The introduction of an N-allyl group is of particular interest for several reasons. The allyl group is a versatile functional handle in organic synthesis, allowing for further chemical modifications. Moreover, the electronic and steric properties of the N-substituent can significantly influence the biological activity of the sulfonamide. The investigation of allyl sulfonamides has shown potential in developing compounds with antifungal properties. scielo.br Therefore, the synthesis and characterization of this compound is a logical step in the broader effort to expand the chemical space of sulfonamide derivatives and to discover new compounds with potentially useful properties.

Scope and Objectives of Research on the Chemical Compound

The primary scope of research on a novel compound like this compound typically encompasses its synthesis, purification, and structural elucidation. The classic laboratory approach for synthesizing such compounds involves the reaction of a sulfonyl chloride (in this case, 4-chlorobenzenesulfonyl chloride) with an amine (allylamine). stackexchange.com

The main objectives of such research include:

Synthesis and Characterization: To develop an efficient synthetic route for the compound and to characterize it thoroughly using various spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

Structural Analysis: To determine the precise three-dimensional structure of the molecule, often through single-crystal X-ray diffraction. This provides valuable data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Evaluation of Properties: To investigate the chemical and physical properties of the compound, which can provide insights into its stability and potential reactivity.

Foundation for Further Studies: To provide a well-characterized compound that can be used in subsequent studies to explore its biological activities, such as antimicrobial or enzyme inhibition assays.

Data Tables

Table 1: Chemical and Physical Properties of 4-chlorobenzenesulfonamide

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol sigmaaldrich.com |

| Melting Point | 140-144 °C chemsrc.com |

| Appearance | Powder sigmaaldrich.com |

| CAS Number | 98-64-6 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAXQIZINTXLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266112 | |

| Record name | 4-Chloro-N-2-propen-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-42-2 | |

| Record name | 4-Chloro-N-2-propen-1-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-2-propen-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Allyl 4 Chlorobenzenesulfonamide and Its Derivatives

Established Synthetic Routes for N-allyl-4-chlorobenzenesulfonamide

The principal and most direct route to this compound involves the reaction of a suitable amine with 4-chlorobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Nucleophilic Substitution Reactions with 4-Chlorobenzenesulfonyl Chloride

The core of this synthetic strategy is the reaction between the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride and a nucleophilic amine. The robust nature of the sulfonyl chloride group makes it an excellent electrophile for reactions with a variety of nucleophiles, including primary and secondary amines.

The synthesis of the N-phenyl derivative, N-allyl-N-phenyl-4-chlorobenzenesulfonamide, can be achieved by the reaction of 4-chlorobenzenesulfonyl chloride with N-allylaniline. In a typical procedure, the aniline derivative is treated with the sulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thus driving the reaction to completion. The reaction is generally carried out in an aqueous medium with the pH maintained in the basic range (pH 9-10) using a base like sodium carbonate. researchgate.net This method provides a straightforward pathway to N,N-disubstituted sulfonamides.

A common and direct method for the synthesis of this compound involves the nucleophilic attack of allylamine (B125299) on 4-chlorobenzenesulfonyl chloride. Allylamine, being a primary amine, is a potent nucleophile that readily reacts with the sulfonyl chloride. To facilitate the reaction and neutralize the HCl byproduct, a base is typically employed. stackexchange.com Common bases for this transformation include tertiary amines like triethylamine or an excess of allylamine itself. stackexchange.com The reaction is often conducted in an aprotic solvent such as dichloromethane (B109758) and may be cooled initially to control the exothermic nature of the reaction. stackexchange.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Chlorobenzenesulfonyl chloride | Allylamine | Triethylamine or excess Allylamine | Dichloromethane | This compound |

| 4-Chlorobenzenesulfonyl chloride | N-allylaniline | Sodium Carbonate | Aqueous Medium | N-allyl-N-phenyl-4-chlorobenzenesulfonamide |

Multi-step Synthetic Approaches and Intermediate Compounds

In addition to direct sulfonylation of amines, this compound and its derivatives can be prepared through multi-step synthetic sequences. A prevalent strategy involves the initial formation of a primary or secondary sulfonamide, which then serves as an intermediate for further functionalization.

A two-step process is a common approach for the synthesis of N-substituted sulfonamides. nsf.gov In the first step, a primary amine is reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, to produce the corresponding sulfonamide. nsf.gov This intermediate can then be subjected to a second reaction, such as alkylation or allylation, to introduce the desired substituent on the nitrogen atom. For instance, the resulting sulfonamide can be deprotonated with a base to form a nucleophilic anion, which then reacts with an allyl halide (e.g., allyl bromide) in a nucleophilic substitution reaction to yield the N-allyl sulfonamide derivative. nsf.gov This approach offers versatility in introducing a wide range of substituents on the sulfonamide nitrogen.

Advanced Synthetic Strategies for this compound Derivatives

Derivatization via Alkylation and Aralkylation at Sulfonamide Nitrogen

A primary route for creating derivatives of this compound involves substitution at the sulfonamide nitrogen. This is typically achieved by first deprotonating the nitrogen atom of a primary or secondary sulfonamide to form a potent nucleophile, which then reacts with an alkyl or aralkyl halide.

The common methodology involves using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). The sulfonamide is treated with NaH to generate the corresponding sodium salt. Subsequent addition of an electrophile, for instance, benzyl (B1604629) chloride or ethyl iodide, leads to the formation of the N,N-disubstituted product. This approach has been successfully used to synthesize a variety of N-alkyl and N-aralkyl derivatives of 4-chlorobenzenesulfonamides.

For instance, the benzylation of N-allyl-4-methylbenzenesulfonamide has been accomplished using benzyl bromide in the presence of sodium hydroxide, demonstrating that various base and solvent combinations can be effective for this transformation. nsf.gov This strategy allows for the introduction of a wide range of functional groups, enabling the systematic modification of the compound's properties.

Functional Group Transformations Involving the Allyl Moiety

The allyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation and reduction reactions. These modifications allow for the synthesis of a diverse array of derivatives with different functionalities.

Oxidation Reactions (e.g., Epoxidation, Aldehyde Formation)

The carbon-carbon double bond in the allyl moiety is susceptible to various oxidation reactions.

Epoxidation: The double bond can be converted into an epoxide, a reactive three-membered ring containing oxygen. This transformation is significant as epoxides are valuable synthetic intermediates. The epoxidation of N-alkenyl sulfonamides can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Asymmetric epoxidation of similar allylic amine derivatives has also been explored using specialized catalysts, indicating that chiral epoxides can be synthesized from these substrates. nih.gov

Aldehyde Formation: Oxidative cleavage of the allyl double bond can yield an aldehyde. A standard method for this transformation is ozonolysis, followed by a reductive workup (e.g., with zinc or dimethyl sulfide). This reaction would convert the N-allyl group into an N-(2-oxoethyl) group, providing a key aldehyde functionality for further derivatization, such as reductive amination or condensation reactions.

Reduction Reactions

The double bond of the allyl group can be saturated to form an N-propyl group through reduction. The most common method for this transformation is catalytic hydrogenation. This reaction typically involves treating the this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. This process selectively reduces the alkene without affecting the aromatic ring or the sulfonamide functional group, yielding N-propyl-4-chlorobenzenesulfonamide. The selective reduction of a vinyl group in a related N-(2-alkoxyvinyl)sulfonamide via hydrogenation has been demonstrated, supporting the feasibility of this approach. nih.gov

Modifications on the Chlorophenyl Ring via Substitution Reactions

The 4-chlorophenyl group of this compound serves as a site for potential chemical modification through nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces the chlorine atom on the aromatic ring. The success of such substitutions is largely dictated by the electronic nature of the aromatic ring. Aromatic rings are typically electron-rich and thus not predisposed to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to undergo nucleophilic attack.

The sulfonamide moiety (–SO2NHR) is a deactivating, meta-directing group in electrophilic aromatic substitution, but it acts as an activating group in nucleophilic aromatic substitution. Its electron-withdrawing nature, particularly the sulfonyl group, helps to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, a key intermediate in many SNAr reactions. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the chlorine atom in this case). In this compound, the sulfonamide group is para to the chlorine atom, which is an ideal orientation for activating the ring towards nucleophilic attack.

The general mechanism for the SNAr reaction on this compound would involve the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the para-sulfonyl group. In the final step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide would yield N-allyl-4-methoxybenzenesulfonamide, while reaction with a secondary amine like piperidine could produce N-allyl-4-(piperidin-1-yl)benzenesulfonamide. The reaction conditions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate.

Cascade and Domino Reactions Incorporating this compound Frameworks

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These processes are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecular architectures. The this compound framework possesses multiple reactive sites—the allyl group, the sulfonamide N-H bond, and the chlorophenyl ring—making it a suitable candidate for incorporation into such reaction sequences.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium, Ruthenium)

Transition metals, particularly palladium, copper, and ruthenium, are frequently employed to catalyze a wide array of transformations that can be integrated into cascade sequences.

Palladium: Palladium catalysis is particularly well-suited for reactions involving the allyl group. For instance, a palladium-catalyzed intramolecular allylic amidation could initiate a cascade. In such a reaction, a palladium(0) catalyst could oxidatively add to a suitably positioned group on a derivative of this compound to form a π-allylpalladium complex. Subsequent intramolecular attack by the sulfonamide nitrogen would lead to the formation of a heterocyclic system. If the initial substrate were designed with additional functionality, this cyclization could be the first step in a more extensive domino sequence. For example, a Heck reaction could follow the cyclization if an aryl halide is present elsewhere in the molecule.

Palladium catalysts have also been utilized in the diazidation of N-allyl sulfonamides. Using a palladium(II) catalyst in conjunction with an oxidant, the carbon-carbon double bond of the allyl group can undergo a 1,2-diazidation reaction. This transformation introduces two new nitrogen functionalities in a single step.

Copper: Copper catalysts are known to promote a variety of coupling and cyclization reactions. A potential domino reaction involving this compound could be a copper-catalyzed amination followed by a cyclization. For example, an initial copper-catalyzed coupling of the sulfonamide nitrogen with another molecule containing an alkyne could be followed by an intramolecular hydroamination of the alkyne, leading to a heterocyclic product. Copper-catalyzed three-component cascade reactions involving arenes, sulfonamides, and allyl alcohol have been reported, suggesting the feasibility of incorporating the this compound framework into similar multi-component strategies.

Ruthenium: Ruthenium catalysts are known for their ability to effect C-H activation and other transformations. While specific examples involving this compound are not prevalent in the literature, one could envision a ruthenium-catalyzed C-H functionalization of the chlorophenyl ring followed by a reaction involving the allyl group. For instance, a ruthenium-catalyzed ortho-alkenylation of the aromatic ring could be followed by a ring-closing metathesis with the existing allyl group to form a complex polycyclic structure.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a key component of many cascade sequences. For this compound and its derivatives, several intramolecular cyclization pathways can be envisioned.

One of the most prominent examples is the palladium-catalyzed intramolecular allylic amidation. This reaction typically involves the formation of a π-allylpalladium intermediate, which is then attacked by the sulfonamide nitrogen nucleophile to form a cyclic product. The regioselectivity of the nucleophilic attack on the π-allyl complex is often influenced by the ligands on the palladium catalyst and the substitution pattern of the allyl group.

Another potential intramolecular cyclization pathway could involve radical cyclization. For instance, a radical could be generated at a position that allows for a 5-exo-trig or 6-endo-trig cyclization onto the double bond of the allyl group. The initiation of such a radical cascade could be achieved through various methods, including the use of radical initiators or photoredox catalysis.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions.

Investigation of Nucleophilic Substitution Mechanisms (e.g., S_N1-like, S_N2)

Nucleophilic substitution reactions can occur at the allylic position of this compound. The mechanism of these reactions can be either S_N1-like or S_N2, depending on the reaction conditions and the nature of the nucleophile and leaving group.

An S_N2 (bimolecular nucleophilic substitution) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. For a reaction at the terminal carbon of the allyl group, an S_N2 mechanism would proceed with inversion of configuration if the carbon were chiral.

An S_N1 (unimolecular nucleophilic substitution) mechanism, on the other hand, is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the carbocation. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The allyl group in this compound can form a resonance-stabilized allylic carbocation, making an S_N1 pathway plausible under appropriate conditions. The formation of this carbocation would lead to a mixture of products if the carbocation is unsymmetrical.

The specific mechanism can often be elucidated through kinetic studies. An S_N2 reaction will exhibit second-order kinetics (rate = k[substrate][nucleophile]), while an S_N1 reaction will show first-order kinetics (rate = k[substrate]).

Mechanistic Studies of Allyl Group Transformations

The allyl group is known to undergo rearrangements, and these transformations are often explained by the S_N1' and S_N2' mechanisms. These are variations of the S_N1 and S_N2 mechanisms that result in the migration of the double bond and the attachment of the nucleophile to the carbon that was originally part of the double bond.

The S_N1' mechanism proceeds through the same resonance-stabilized allylic carbocation as the S_N1 mechanism. However, the nucleophile attacks at the other end of the conjugated system, leading to the rearranged product.

The S_N2' mechanism is a concerted process where the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) while the leaving group departs from the α-carbon, with the simultaneous migration of the double bond. This mechanism is favored by strong nucleophiles and substrates that are sterically hindered at the α-position, making a direct S_N2 attack difficult.

The table below summarizes the key features of these nucleophilic substitution mechanisms as they apply to the allyl group.

| Mechanism | Key Features | Stereochemistry | Kinetics | Favored by |

| S_N2 | Single-step, backside attack | Inversion of configuration | Second-order | Strong nucleophiles, unhindered substrate, polar aprotic solvent |

| S_N1 | Two-step, carbocation intermediate | Racemization (if chiral center is formed) | First-order | Weak nucleophiles, stable carbocation, polar protic solvent |

| S_N2' | Single-step, attack at γ-carbon | Syn or anti addition | Second-order | Strong nucleophiles, hindered α-carbon |

| S_N1' | Two-step, attack at γ-position of carbocation | Mixture of stereoisomers | First-order | Conditions favoring S_N1 |

Catalytic Reaction Mechanisms

The synthesis of this compound and its derivatives can be achieved through various catalytic pathways. These reactions are often facilitated by transition metal catalysts, which play a crucial role in activating the substrates and enabling bond formation. The following sections detail the catalytic mechanisms of key synthetic transformations.

Palladium-Catalyzed N-Allylation

One of the prominent methods for the synthesis of N-allylated sulfonamides is the palladium-catalyzed reaction, often referred to as the Tsuji-Trost allylation. nih.govmdpi.com This reaction typically involves the coupling of a sulfonamide with an allylic substrate, such as allyl acetate, in the presence of a palladium catalyst.

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the allylic substrate (e.g., allyl acetate) to form a η³-allyl-Pd(II) complex.

Nucleophilic Attack: The deprotonated sulfonamide (formed by the reaction of the N-H bond with a base) acts as a nucleophile and attacks the allyl group of the palladium complex.

Reductive Elimination: This attack leads to the formation of the N-allylated product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Enantioselective variations of this reaction have been developed using chiral ligands, which can induce asymmetry in the product. nih.govmdpi.com For instance, the use of ligands like the (S,S)-Trost ligand can lead to the formation of N-C axially chiral sulfonamides with high enantioselectivity. nih.gov

| Catalyst System | Allylic Substrate | Base | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | Allyl acetate | NaH | THF, -20 °C, 5-27 h | N-C axially chiral N-allylated sulfonamides | nih.gov |

Heck Reaction of this compound Derivatives

Derivatives of this compound can undergo the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org In this context, the allyl group of the sulfonamide can react with an aryl or vinyl halide.

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle: wikipedia.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex.

Alkene Insertion (Syn-addition): The alkene (in this case, the double bond of the N-allyl group) coordinates to the palladium complex and then inserts into the palladium-aryl bond.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the substituted alkene product and a hydridopalladium(II) complex.

Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

The Heck reaction is a powerful tool for the functionalization of the allyl group in this compound derivatives, allowing for the introduction of various substituents. nih.govyoutube.comrsc.org

| Catalyst | Substrates | Base | Product | Reference |

|---|---|---|---|---|

| Palladium(0) complexes (e.g., generated from Pd(OAc)₂ and phosphine ligands) | Unsaturated halide (e.g., aryl or vinyl halide) and an alkene | Typically a weak base (e.g., triethylamine, potassium carbonate) | Substituted alkene | wikipedia.orgorganic-chemistry.org |

Ring-Closing Metathesis (RCM)

For derivatives of this compound that contain a second terminal alkene, ring-closing metathesis (RCM) can be employed to synthesize cyclic sulfonamides. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

The mechanism of RCM, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate: organic-chemistry.orgwikipedia.org

Initiation: The ruthenium catalyst reacts with one of the terminal alkenes of the substrate to form a new alkylidene complex.

[2+2] Cycloaddition: The newly formed alkylidene undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene to form a metallacyclobutane intermediate.

[2+2] Cycloreversion (Retro-cycloaddition): The metallacyclobutane intermediate fragments to release the cyclic alkene product and a new ruthenium alkylidene. This new alkylidene can then react with another molecule of the starting material, thus continuing the catalytic cycle. A volatile byproduct, typically ethylene, is also formed, which helps to drive the reaction to completion. wikipedia.org

RCM is a versatile method for the synthesis of a wide range of unsaturated cyclic sulfonamides, with ring sizes varying from small to large macrocycles. wikipedia.orgnih.govnih.gov

| Catalyst | Substrate Type | Product Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Diene containing a sulfonamide moiety | Cyclic unsaturated sulfonamide | Metallacyclobutane | organic-chemistry.orgwikipedia.org |

Structural Characterization and Spectroscopic Analysis of N Allyl 4 Chlorobenzenesulfonamide

Spectroscopic Fingerprinting

Spectroscopic fingerprinting utilizes a combination of methods to provide a comprehensive structural profile of a molecule. For N-allyl-4-chlorobenzenesulfonamide, this involves Infrared (IR) spectroscopy to identify key chemical bonds and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to detail the carbon-hydrogen framework, and Mass Spectrometry (MS) to confirm the molecular mass and analyze its fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of the sulfonamide group (-SO₂NH-), the allyl group (CH₂=CH-CH₂-), and the para-substituted aromatic ring.

Key absorption bands for the parent compound, 4-chlorobenzenesulfonamide (B1664158), provide a reference for the aromatic and sulfonamide moieties. nist.gov General spectral data from related sulfonamide derivatives further support these assignments. researchgate.net The N-H stretching vibration typically appears as a distinct band in the 3390–3323 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and easily identifiable, typically occurring in the ranges of 1370–1330 cm⁻¹ and 1170–1150 cm⁻¹, respectively. The presence of the allyl group introduces characteristic bands for C=C stretching around 1645 cm⁻¹ and vinylic =C-H stretching above 3000 cm⁻¹. The C-Cl bond of the chlorophenyl group shows a characteristic absorption in the fingerprint region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3390 - 3320 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Vinylic) | Stretching | 3080 - 3010 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1155 |

| C=C (Allyl) | Stretching | ~1645 |

| C-N | Stretching | 1147 (approx.) researchgate.net |

| C-Cl | Stretching | ~750 |

Note: The exact positions of the peaks can vary based on the sample preparation and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the local electronic environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of this compound provides a precise map of the different types of protons and their connectivity. The aromatic region is defined by the signals from the 1,4-disubstituted benzene (B151609) ring. These protons typically appear as a pair of doublets, a characteristic AA'BB' system, due to the symmetry of the ring. Data from the parent 4-chlorobenzenesulfonamide shows these doublets centered around 7.85 and 7.66 ppm. chemicalbook.com

The allyl group gives rise to a set of characteristic signals. The N-H proton of the sulfonamide group typically appears as a triplet in the range of 4.23 to 4.97 ppm, with its coupling arising from the adjacent methylene (B1212753) (-CH₂-) protons of the allyl group. conicet.gov.ar The methylene protons attached to the nitrogen appear as a triplet of doublets. The internal methine proton (-CH=) of the allyl group shows a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl (=CH₂) protons are diastereotopic and appear as distinct multiplets.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to SO₂) | ~7.85 | d (doublet) | ~8.5 |

| Ar-H (ortho to Cl) | ~7.66 | d (doublet) | ~8.5 |

| NH | ~4.5 - 5.0 | t (triplet) | ~6.0 |

| -CH=CH₂ | ~5.6 - 5.8 | m (multiplet) | - |

| =CH₂ (trans) | ~5.1 - 5.2 | d (doublet) | ~17.0 |

| =CH₂ (cis) | ~5.0 - 5.1 | d (doublet) | ~10.0 |

| N-CH₂- | ~3.6 - 3.7 | dt (doublet of triplets) | J ≈ 6.0, 1.5 |

Note: Data for the allyl and NH protons are estimated based on the closely related analog N-allyl-4-methylbenzenesulfonamide. Aromatic proton data is based on 4-chlorobenzenesulfonamide. chemicalbook.com The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the four unique carbons of the aromatic ring and the three carbons of the allyl group.

The chemical shifts for the aromatic carbons can be estimated from data for 4-chlorobenzenesulfonamide. nih.gov The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) are quaternary and their shifts are influenced by the respective heteroatoms. The two protonated aromatic carbons will appear in the typical aromatic region (120-140 ppm). The allyl group carbons can be estimated from analogs such as N-allyl-4-methylbenzenesulfonamide. The methylene carbon attached to the nitrogen (N-CH₂) is expected around 46 ppm, while the vinylic carbons (-CH= and =CH₂) appear further downfield, at approximately 133 ppm and 118 ppm, respectively.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -S (Aromatic) | ~141 |

| C -Cl (Aromatic) | ~139 |

| C H (Aromatic, ortho to SO₂) | ~129.5 |

| C H (Aromatic, ortho to Cl) | ~128.5 |

| -C H=CH₂ (Allyl) | ~133 |

| =C H₂ (Allyl) | ~118 |

| N-C H₂- (Allyl) | ~46 |

Note: These chemical shifts are estimates derived from spectral data of 4-chlorobenzenesulfonamide nih.gov and N-allyl-4-methylbenzenesulfonamide. The actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode, typically with minimal fragmentation.

The calculated exact mass of this compound (C₉H₁₀ClNO₂S) is 231.0121. HRMS-ESI analysis would be expected to show a prominent ion corresponding to this mass (e.g., m/z 232.0199 for [M+H]⁺ or m/z 230.0043 for [M-H]⁻), confirming the compound's elemental composition.

While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(aryl) bond. The fragmentation of the parent compound, 4-chlorobenzenesulfonamide, shows characteristic ions at m/z 175 [ClC₆H₄SO₂]⁺ and m/z 111 [ClC₆H₄]⁺. chemicalbook.com For this compound, characteristic fragments corresponding to the loss of the allyl group or cleavage of the sulfonyl group would be expected.

Table 4: Predicted HRMS-ESI Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₁ClNO₂S]⁺ | 232.0199 |

| [M-H]⁻ | [C₉H₉ClNO₂S]⁻ | 230.0043 |

| [M-C₃H₅]⁺ (Loss of allyl) | [C₆H₆ClNO₂S]⁺ | 190.9808 |

| [ClC₆H₄SO₂]⁺ | [C₆H₄ClO₂S]⁺ | 174.9621 |

| [ClC₆H₄]⁺ | [C₆H₄Cl]⁺ | 111.0053 |

Electron Ionization Mass Spectrometry (EIMS)

Detailed Electron Ionization Mass Spectrometry (EIMS) data, including specific fragmentation patterns and a comprehensive table of fragment ions for this compound, are not available in the reviewed scientific literature. EIMS is a hard ionization technique that typically causes extensive fragmentation of the analyte molecule, providing a characteristic fingerprint that is useful for structural elucidation. researchgate.net

For related compounds, such as N-alkylsulfabenzamides, EIMS fragmentation is known to proceed through specific rearrangement processes. chemicalbook.com A common pathway involves the formation of stable N-alkylphenylcyanide cations, which often represent the driving force for the fragmentation mechanism. chemicalbook.comdoaj.org In general, the fragmentation of aromatic compounds often results in stable resonance-stabilized cations. Molecules containing an allyl group can undergo cleavage at the bond adjacent to the C=C double bond, forming a stable allylic carbocation. nih.gov The fragmentation of sulfonamides may also involve cleavage of the C-S and S-N bonds. However, without experimental data for this compound, a precise fragmentation table cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

A published, complete X-ray crystal structure for this compound could not be located in the searched chemical and crystallographic databases. Therefore, a detailed analysis of its solid-state structure, including its crystal system, molecular conformation, and specific intermolecular interactions, cannot be provided at this time. The following subsections outline the types of data that would be derived from such an analysis.

Crystal System and Space Group Analysis

Experimental determination of the crystal system and space group for this compound has not been reported in the available literature. This fundamental crystallographic information defines the symmetry and repeating unit cell of the compound in its solid state. For comparison, the closely related analogue, N-allyl-4-methylbenzenesulfonamide, crystallizes in the orthorhombic system with the space group Pna21. nih.gov

Table 1: Crystal System and Space Group Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

Molecular Conformation and Torsion Angle Analysis

A quantitative analysis of the molecular conformation and specific torsion angles of this compound is contingent on the availability of its crystal structure data. Torsion angles, such as the C-N-S-C angle, define the three-dimensional shape of the molecule. In the analogous compound N-allyl-4-methylbenzenesulfonamide, the C—N—S—C torsion angle is reported as -61.0 (2)°. sigmaaldrich.comlibretexts.org This value indicates a specific rotational orientation of the allyl and aryl groups relative to the central sulfonamide linkage.

Table 2: Selected Torsion Angles

| Torsion Angle | Value (°) |

|---|

Intermolecular Interactions and Crystal Packing

The precise nature of the intermolecular interactions and the crystal packing arrangement for this compound remains uncharacterized due to the absence of crystallographic data. Supramolecular assembly in crystals is governed by a variety of non-covalent forces. massbank.eu

Table 3: Hydrogen Bonding Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|

The presence of a chlorophenyl ring in this compound suggests the likelihood of π-π stacking interactions playing a role in its crystal packing. These interactions occur between aromatic rings and are crucial in the formation of layered or stacked structures. In the crystal structure of N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers formed by hydrogen bonds are further linked into ribbons through offset π-π interactions. sigmaaldrich.comlibretexts.org The specific geometry of these interactions, including intercentroid distance and slippage, cannot be determined for the title compound without experimental structural data.

Table 4: π-π Stacking Parameters

| Interaction | Centroid-Centroid Distance (Å) |

|---|

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a "promolecule" (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the molecular packing and intermolecular forces can be obtained.

For the purpose of this analysis, we will draw parallels from the Hirshfeld surface analysis of related compounds, such as 4-allyl-6-bromo-2-(4-chloro-phenyl)-4H-imidazo[4,5-b]pyridine and various other chlorophenyl and allyl-containing structures, to predict the key interactions for this compound.

Predicted Intermolecular Contacts and Their Contributions

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~35-49% | These are the most abundant contacts, arising from the interactions between hydrogen atoms on the allyl group and the phenyl ring. |

| H···Cl / Cl···H | ~9-15% | These interactions involve the chlorine atom of the chlorophenyl group and hydrogen atoms of neighboring molecules, representing significant dipole-dipole interactions. |

| H···C / C···H | ~12-22% | These contacts arise from the interactions between hydrogen atoms and carbon atoms of the aromatic ring and the allyl group, contributing to the overall van der Waals forces. |

| H···O / O···H | ~8% | Interactions between the oxygen atoms of the sulfonamide group and hydrogen atoms of adjacent molecules are expected, likely in the form of C-H···O or N-H···O hydrogen bonds. |

| H···N / N···H | ~5-8% | These contacts would involve the nitrogen atom of the sulfonamide group and hydrogen atoms, potentially as part of N-H···O or other weak hydrogen bonding networks. |

| C···C | ~5% | These represent the π-π stacking interactions between the aromatic rings of adjacent molecules. |

| C···Cl / Cl···C | - | Interactions between the chlorine atom and carbon atoms of neighboring molecules. |

| C···N / N···C | ~4% | Contacts involving the carbon and nitrogen atoms of the sulfonamide linkage and adjacent molecules. |

dnorm Surface Analysis

The dnorm surface map for this compound would be expected to show distinct red regions, indicating intermolecular contacts that are shorter than the van der Waals radii and thus representing significant interactions. These red spots would likely be located near the sulfonamide group, corresponding to N-H···O hydrogen bonds, and around the chlorine atom, indicating C-H···Cl interactions. The presence of N-H···O hydrogen bonds would likely lead to the formation of centrosymmetric dimers, a common feature in the crystal structures of sulfonamides nih.govnih.gov.

Shape Index and π-π Stacking

The shape index is a valuable tool for identifying π-π stacking interactions. For this compound, the presence of adjacent red and blue triangles on the shape index plot would be indicative of such interactions between the chlorophenyl rings of neighboring molecules nih.gov. In the closely related N-allyl-4-methylbenzenesulfonamide, offset π-π interactions are observed, suggesting that similar stacking arrangements are probable for the chloro-substituted analog nih.govgvsu.edu.

2D Fingerprint Plots

The two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. For this compound, the plot would be expected to show characteristic features:

A large, diffuse region corresponding to the numerous H···H contacts.

Distinct "wings" or "spikes" representing the H···Cl/Cl···H contacts, which are crucial for the packing of halogenated compounds.

Additional spikes corresponding to H···O/O···H and H···N/N···H contacts, confirming the presence of hydrogen bonding.

Features indicative of C···H/H···C and C···C contacts, which would quantify the contribution of van der Waals forces and π-π stacking.

By synthesizing the insights from these analogous structures, a detailed and scientifically grounded understanding of the intermolecular interactions governing the crystal packing of this compound can be achieved, even in the absence of a direct experimental study.

Computational and Theoretical Investigations of N Allyl 4 Chlorobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-allyl-4-chlorobenzenesulfonamide at the atomic level. These methods model the electronic structure and predict molecular behavior with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. While specific DFT studies on this compound are not widely available in the reviewed literature, extensive research on similar allyl sulfonamides provides a strong basis for understanding its characteristics. For instance, studies on a series of allyl sulfonamides derived from Morita-Baylis-Hillman adducts have utilized DFT calculations to confirm their geometric configurations. scielo.br These calculations are in agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical models. scielo.br

For this compound, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. This optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species.

In a related study on {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to gain insights into the molecular structure. nih.gov A similar approach for this compound would yield valuable data on its electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In a study of various allyl sulfonamides, it was found that the HOMO and LUMO are typically antibonding orbitals. scielo.br These orbitals were primarily located on the aromatic ring and the nitrile or ester groups of the studied compounds. scielo.br For this compound, the HOMO would likely be concentrated on the chlorobenzene (B131634) ring and the sulfonamide group, while the LUMO would also have significant contributions from these moieties. The energy gap between these orbitals would provide a measure of the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: The values in this table are hypothetical and are presented for illustrative purposes to show what a typical FMO analysis would yield. Actual values would need to be determined through specific DFT calculations for this compound.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies for this compound were found, research on other sulfonamides demonstrates the utility of this method. For example, molecular docking has been used to investigate the binding of sulfonamide derivatives to biological targets like the SARS CoV 3CL protease. nih.gov In such studies, the sulfonamide with an indole (B1671886) moiety showed a significant binding affinity, with interactions mediated by hydrogen bonds and pi-stacking. nih.gov

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity. This would be particularly relevant if the compound is being investigated for potential biological activity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used in drug discovery and environmental science to predict the activity of new or untested chemicals. While no QSAR studies specifically featuring this compound were identified, the methodology is widely applied to sulfonamides.

A QSAR study on this compound would involve compiling a dataset of structurally related compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to design new analogs with improved properties. Structure-activity relationship studies have been conducted on various sulfonamides to understand how structural modifications influence their therapeutic effects. nih.govyoutube.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides information on the relative stabilities of different conformers.

While a specific conformational analysis of this compound is not available, crystallographic data of the closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, offers valuable insights. researchgate.netnsf.gov The crystal structure reveals a specific conformation of the molecule in the solid state, with defined bond lengths and angles. researchgate.netnsf.gov For this compound, the presence of the flexible allyl group allows for multiple conformations. Computational methods, such as rotating the bonds around the S-N and N-C axes, can be used to explore the potential energy surface and identify the most stable conformers in the gas phase or in solution. These studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Table 2: Selected Crystallographic Data for the Analogous N-allyl-N-benzyl-4-methylbenzenesulfonamide

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netnsf.gov |

| Space Group | Pna21 | researchgate.netnsf.gov |

| a (Å) | 18.6919 (18) | researchgate.netnsf.gov |

| b (Å) | 10.5612 (10) | researchgate.netnsf.gov |

| c (Å) | 8.1065 (8) | researchgate.netnsf.gov |

| V (ų) | 1600.3 (3) | researchgate.netnsf.gov |

Note: This data is for a structurally similar compound and provides an indication of the types of parameters that would be determined in a crystallographic study of this compound.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-allyl-4-chlorobenzenesulfonamide and its analogs often involves the reaction of 4-chlorobenzenesulfonyl chloride with allylamine (B125299). stackexchange.com While straightforward, this method can be associated with the use of hazardous solvents like dichloromethane (B109758) and reagents that are sensitive to water. stackexchange.com Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

A significant challenge lies in minimizing waste and improving atom economy. One-pot synthesis methodologies, where multiple reaction steps are carried out in the same vessel, are a promising avenue. For instance, a one-pot synthesis for a related N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been reported to provide excellent yields and short reaction times, a strategy that could be adapted for this compound. The exploration of alternative, less hazardous solvents and catalytic systems is also a key area of research. The use of base-catalyzed conditions in solvents like methanol (B129727) could offer a more environmentally benign alternative to chlorinated solvents.

Furthermore, the development of synthetic routes that avoid the use of sulfonyl chlorides, which can be difficult to handle and store, is a long-term goal. Innovations in this area could involve novel coupling reactions or the use of alternative starting materials that are more stable and easier to manage.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involving this compound at the molecular level is crucial for optimizing existing synthetic methods and discovering new transformations. The reactivity of the allyl group and the sulfonamide moiety offers a rich landscape for mechanistic exploration.

Detailed kinetic and spectroscopic studies can elucidate the intricate steps of its synthesis and subsequent reactions. For example, understanding the nucleophilic substitution mechanism at the sulfonyl group is fundamental. nih.gov Advanced techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) can provide real-time monitoring of reaction progress and the formation of intermediates.

A particularly fascinating area for future investigation is the palladium-catalyzed reactions of N-allyl-N-sulfonyl ynamides, which are derivatives of N-allyl sulfonamides. These reactions exhibit complex and diverging pathways, including aza-Claisen rearrangements and unexpected N-to-C sulfonyl shifts. nih.gov Elucidating the factors that control these pathways, such as the palladium oxidation state, ligand effects, and nucleophile properties, will be a significant challenge and a rewarding area of research.

Computational Design of Novel Derivatives with Enhanced Specificity

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with tailored properties. For this compound, computational approaches can guide the synthesis of derivatives with enhanced biological activity or specific material properties.

Structure-activity relationship (SAR) studies, aided by computational docking, can predict how modifications to the this compound scaffold will affect its interaction with biological targets. For example, derivatives of 4-chlorobenzenesulfonamide (B1664158) have been investigated as potential inhibitors of enzymes like β-catenin, which is implicated in cancer. Computational docking studies can help in designing novel derivatives that bind with higher affinity and selectivity to such targets.

Beyond biological applications, computational modeling can be employed to predict the properties of polymers and materials derived from this compound. Parameters such as polymer chain conformation, cross-linking density, and mechanical properties can be simulated, providing valuable insights for the design of new functional materials. The challenge lies in the accuracy of the computational models and their ability to predict real-world performance.

Exploration of New Applications in Emerging Fields of Chemical Science

While derivatives of this compound have been primarily explored for their biological activities, including antibacterial and anti-enzymatic properties, the unique combination of the reactive allyl group and the robust sulfonamide moiety opens up possibilities in other emerging fields of chemical science. rsc.org

One of the most promising areas is polymer chemistry. The allyl group can act as a monomer or a cross-linking agent in polymerization reactions. rsc.orgmdpi.comnih.gov This could lead to the development of novel polymers with unique properties. For instance, sulfonamide-functionalized polymers are being investigated for their pH-responsive behavior, which could be useful in drug delivery systems and smart materials. rsc.org The presence of the chlorine atom on the benzene (B151609) ring also provides a site for further functionalization, allowing for the creation of highly tailored polymer architectures.

Q & A

Q. What are the key steps in synthesizing N-allyl-4-chlorobenzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and N-allyl-N-(4-chlorophenyl)amine under basic conditions (e.g., NaHCO₃ or pyridine). The reaction is driven by the nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. Basic conditions neutralize HCl byproducts, improving yield and minimizing side reactions. Reaction progress is monitored via TLC, and purification employs techniques like column chromatography or recrystallization . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (room temperature to 50°C) to balance reaction rate and selectivity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Identifies proton environments (e.g., allyl group protons at δ 5.1–5.8 ppm) and aromatic substituents.

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 342.24) and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between aromatic rings and the sulfonamide group .

Q. What preliminary biological activities have been reported for this compound?

this compound exhibits inhibitory activity against carbonic anhydrase IX (CA-IX), a metalloenzyme overexpressed in hypoxic tumors. In vitro assays (e.g., fluorescence-based enzymatic inhibition) show IC₅₀ values in the micromolar range, suggesting potential as a pH-regulatory chemotherapeutic adjuvant .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s conformational flexibility and intermolecular interactions?

Single-crystal X-ray diffraction reveals a non-planar geometry due to steric hindrance between the allyl group and chlorophenyl ring. The torsion angle between the sulfonamide S–N bond and the aromatic plane averages 75–85°, influencing packing efficiency. Hydrogen bonding between sulfonamide oxygen and adjacent NH groups stabilizes the crystal lattice, with van der Waals interactions dominating in hydrophobic regions. SHELX software is commonly used for refinement, leveraging high-resolution data (e.g., R-factor < 0.05) .

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies for sulfonamide derivatives?

Discrepancies in SAR are addressed via:

- Comparative Molecular Field Analysis (CoMFA) : Correlates substituent electronic effects (e.g., chloro vs. methoxy groups) with CA-IX inhibition.

- Docking Simulations : Predict binding modes using crystallographic CA-IX structures (PDB ID: 3IAI).

- Isosteric Replacement : Substituting the allyl group with propargyl or cyclopropyl analogs to assess steric and electronic contributions .

Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?

- In vitro Microsomal Assays : Liver microsomes (human/rat) quantify phase I metabolism (e.g., CYP450-mediated oxidation of the allyl group).

- HPLC-MS/MS : Tracks metabolite formation (e.g., sulfonic acid derivatives) with retention time shifts.

- Plasma Protein Binding : Equilibrium dialysis measures unbound fractions, critical for bioavailability predictions .

Methodological Considerations

Q. What analytical techniques are prioritized for purity assessment?

- HPLC-UV/ELSD : Quantifies impurities (<0.5% area) using C18 columns and acetonitrile/water gradients.

- Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values.

- DSC/TGA : Assesses thermal stability (decomposition >200°C) and polymorphic forms .

Q. How are reaction intermediates characterized during multi-step synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.